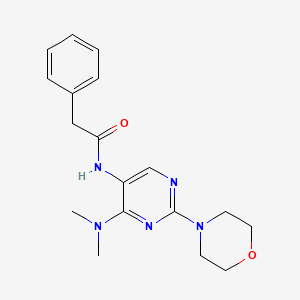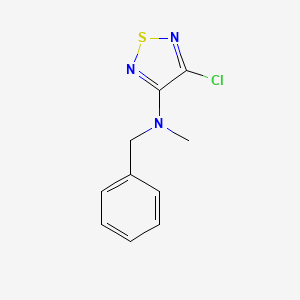
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate" is a derivative of 2H-chromene, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.
Synthesis Analysis
The synthesis of related 2H-chromene compounds involves the reaction of dihydroxybenzenes with various esters in acidic conditions, as seen in the synthesis of o-dihydroxy-4-(3,4-dimethoxyphenyl)-chromenones, which are precursors to chromenone-crown ethers . The specific synthesis of "3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate" is not detailed in the provided papers, but it likely follows similar synthetic pathways involving condensation reactions and sulfonation processes.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry . These methods provide insights into the conformation and binding interactions of the molecules, which are crucial for understanding their biological activity. The presence of dimethoxyphenyl and sulfonate groups is known to influence the binding affinity and selectivity of these molecules towards their biological targets.
Chemical Reactions Analysis
The chemical reactivity of 2H-chromene derivatives is influenced by the substituents on the chromene core. For instance, the presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to confer strong inhibitory effects on the HIF-1 pathway, which is significant in the context of cancer therapy . The introduction of crown ether moieties to chromenone compounds allows for cation binding, as demonstrated by the synthesis of chromenone-crown ethers and their ability to bind metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-chromene derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility is a common issue that necessitates the use of specialized formulations for in vivo delivery . The compound's solubility, stability, and binding affinity are key factors that determine its suitability as a therapeutic agent. The presence of methoxy and sulfonate groups typically enhances lipophilicity, which can be both an advantage and a limitation depending on the desired pharmacokinetic profile.
Scientific Research Applications
Anticancer Properties
A study by Mun et al. (2012) highlighted the potential of a similar compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, as an anti-cancer agent. This molecule acts as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor, showing promise in antagonizing tumor growth in animal cancer models. Structural modifications of this compound could optimize its pharmacological properties for cancer therapy (Mun et al., 2012).
Crystal Structure Analysis
Penkova et al. (2010) conducted an X-ray crystallography study on a structurally related compound, providing insights into its molecular arrangement. Understanding the crystal structure of such compounds can be crucial for the development of new materials and pharmaceuticals (Penkova et al., 2010).
Anti-Inflammatory and Anti-Allergic Effects
Yoo et al. (2017) investigated the effects of a coumarin derivative, 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, on allergic inflammatory responses. This compound inhibited mast cell degranulation and suppressed the activation of the ERK pathway, indicating potential therapeutic strategies for allergic disorders (Yoo et al., 2017).
Synthesis and Optimization for Drug Delivery
Research by Wang et al. (2012) focused on KCN1, a variant of this chemical class, exploring its in vitro and in vivo anti-cancer activities against pancreatic cancer. The study also delved into the compound's pharmacokinetics and stability, crucial for its development as a therapeutic agent (Wang et al., 2012).
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7S/c1-15-4-9-19(10-5-15)32(26,27)31-18-8-6-17-12-20(24(25)30-22(17)14-18)16-7-11-21(28-2)23(13-16)29-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMYIXHVCHIHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

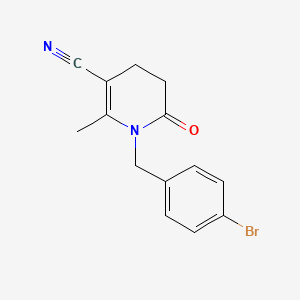
![6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B3002124.png)
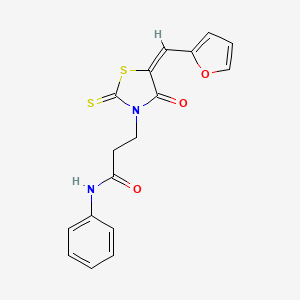
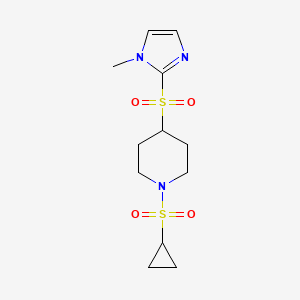

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)
![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)
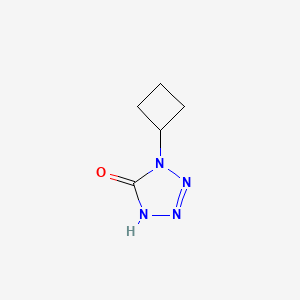

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)
